![molecular formula C9H14N4O B1488233 1-(5-Aminopyrimidin-2-yl)piperidin-4-ol CAS No. 1247706-21-3](/img/structure/B1488233.png)
1-(5-Aminopyrimidin-2-yl)piperidin-4-ol
Overview
Description
1-(5-Aminopyrimidin-2-yl)piperidin-4-ol, also known as PAP, is a heterocyclic compound. It has a molecular formula of C9H14N4O and a molecular weight of 194.23 g/mol .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of 1-(5-Aminopyrimidin-2-yl)piperidin-4-ol consists of a six-membered piperidine ring attached to a pyrimidine ring via a single bond . The pyrimidine ring contains two nitrogen atoms and four carbon atoms, while the piperidine ring contains one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Physical And Chemical Properties Analysis
1-(5-Aminopyrimidin-2-yl)piperidin-4-ol is a solid at room temperature . It has a boiling point of 448.8°C at 760 mmHg .
Scientific Research Applications
I’ve conducted a search on the scientific research applications of 1-(5-Aminopyrimidin-2-yl)piperidin-4-ol, and here’s an overview of some potential applications based on the available information:
Drug Discovery
Piperidine derivatives, including compounds like 1-(5-Aminopyrimidin-2-yl)piperidin-4-ol , are often explored in drug discovery due to their potential therapeutic effects. For instance, they may be investigated for their effects against cancer cells or other diseases .
Synthesis of Enantiomerically Enriched Piperidines
These compounds can be used in the synthesis of enantiomerically enriched piperidines, which are valuable in creating pharmaceuticals with high selectivity and potency .
Biological Evaluation for HIV Treatment
Piperidin-4-ol derivatives have been designed, synthesized, and evaluated for their potential as treatments for HIV, showcasing the versatility of this compound in medicinal chemistry .
Mechanism of Action
Target of Action
Similar piperidine derivatives have been reported to target the chemokine receptor ccr5, which plays a crucial role in hiv-1 entry .
Mode of Action
If it acts similarly to other piperidine derivatives, it may interact with its target receptor (such as ccr5) and inhibit its function .
Biochemical Pathways
If it acts similarly to other piperidine derivatives, it may interfere with the HIV-1 entry process by blocking the CCR5 receptor .
Result of Action
If it acts similarly to other piperidine derivatives, it may inhibit the function of the CCR5 receptor, thereby preventing HIV-1 entry into cells .
properties
IUPAC Name |
1-(5-aminopyrimidin-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALKDWKDZFSULK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Aminopyrimidin-2-yl)piperidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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